molecular formula C11H10F3N3 B6164557 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine CAS No. 1368746-46-6

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine

Cat. No. B6164557
CAS RN: 1368746-46-6
M. Wt: 241.2
InChI Key:
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Description

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine (1-TFPPM) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. 1-TFPPM is a derivative of pyrazole and is used as a reagent for the synthesis of other compounds. It is also used as a catalyst in organic synthesis and as a ligand for coordination complexes.

Mechanism of Action

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine is an organic compound that acts as a catalyst in organic synthesis. It is able to catalyze the formation of C-C, C-N, and C-O bonds, as well as the formation of cyclic structures. It is also able to catalyze the formation of coordination complexes, which are compounds that contain metal ions and ligands.
Biochemical and Physiological Effects
1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine has not been studied extensively for its biochemical and physiological effects. However, it is known to be toxic in large doses and may be a potential environmental contaminant. It is also known to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body.

Advantages and Limitations for Lab Experiments

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine has several advantages for use in laboratory experiments. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents, making it easy to work with. It is also relatively inexpensive and can be synthesized from readily available starting materials. However, it is toxic in large doses and may be a potential environmental contaminant, so caution should be taken when working with it.

Future Directions

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine has a variety of potential applications in scientific research. Future research could focus on its use as a catalyst in organic synthesis and its ability to catalyze the formation of coordination complexes. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential use as a drug. Finally, its potential environmental impact should be further studied to ensure that it is not a source of environmental contamination.

Synthesis Methods

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine can be synthesized from 4-(trifluoromethyl)phenol and ethyl pyrazole-4-carboxylate in a two-step process. In the first step, the 4-(trifluoromethyl)phenol is reacted with ethyl pyrazole-4-carboxylate in the presence of an acid catalyst to form 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl ethyl carbonate. In the second step, the ethyl carbonate is hydrolyzed in the presence of an acid catalyst to form 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine.

Scientific Research Applications

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine has a variety of applications in scientific research. It has been used in the synthesis of other compounds, such as 2-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl-1-phenyl-1-propanone, as well as in the synthesis of coordination complexes. It has also been used in organic synthesis as a catalyst and as a ligand for coordination complexes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine' involves the reaction of 4-(trifluoromethyl)phenylhydrazine with 1-chloro-2-(chloromethyl)ethane, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting amine with formaldehyde to yield the target compound.", "Starting Materials": ["4-(trifluoromethyl)phenylhydrazine", "1-chloro-2-(chloromethyl)ethane", "sodium borohydride", "formaldehyde"], "Reaction": ["Step 1: 4-(trifluoromethyl)phenylhydrazine is reacted with 1-chloro-2-(chloromethyl)ethane in the presence of a base such as potassium carbonate to yield the intermediate 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-chloroethane.", "Step 2: The intermediate is then reduced with sodium borohydride in a suitable solvent such as ethanol to yield the corresponding amine intermediate.", "Step 3: The amine intermediate is then reacted with formaldehyde in the presence of a suitable acid catalyst such as hydrochloric acid to yield the target compound, 1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine."] }

CAS RN

1368746-46-6

Product Name

1-{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanamine

Molecular Formula

C11H10F3N3

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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